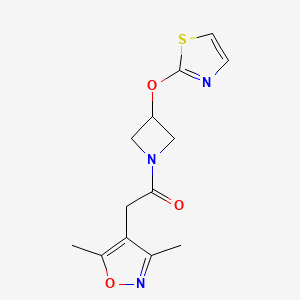

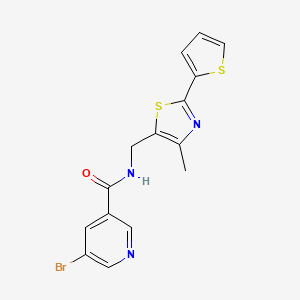

![molecular formula C18H10F3N5O2 B2527156 3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919865-46-6](/img/structure/B2527156.png)

3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a structurally complex molecule that may be related to various pyrazolopyrimidine derivatives. These derivatives have been studied for their potential as ligands for the translocator protein 18 kDa (TSPO) and as imaging agents for positron emission tomography (PET) in the context of neuroinflammation and cancer imaging .

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives often involves multi-step reactions starting from basic aromatic compounds. For instance, the synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in 9 steps from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole . Another example includes the synthesis of fluoroalkyl- and fluoroalkynyl- analogues via Sonogashira coupling reactions from a common iodinated intermediate . These methods suggest that the synthesis of the compound would likely involve similar complex organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of multiple functional groups and aromatic systems, which are crucial for their biological activity. The presence of fluorine atoms, as seen in the compound of interest, is known to influence the binding affinity to proteins such as TSPO . The structural analysis would focus on the interactions between these functional groups and the target proteins or enzymes.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which are often used in the radiolabeling process for PET imaging agents . The introduction of fluorine-18, a radioactive isotope, into these molecules is a key step in developing tracers for PET imaging. The chemical reactivity of the compound would be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the overall stability and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, stability, and lipophilicity, are important for their biological application. These properties can affect the biodistribution, brain uptake, and tumor accumulation of the compounds when used as PET imaging agents . The introduction of polar groups has been shown to influence the uptake by tumor cells and the clearance rate from excretory tissues . The compound's physical and chemical properties would be critical in determining its suitability for in vivo applications.

Applications De Recherche Scientifique

Fluorinated Pyrazoles as Medicinal Chemistry Building Blocks

Fluorinated pyrazoles, such as those synthesized in the study by Surmont et al., are significant due to their functional groups that allow for further functionalization, making them valuable building blocks in medicinal chemistry. The synthetic strategy developed for new 3-amino-4-fluoropyrazoles involves monofluorination and condensation with different hydrazines, highlighting the importance of fluorinated compounds in drug design and development (Surmont et al., 2011).

Synthesis of Fluorocontaining Pyrazolo[3,4-d]pyrimidines

The work by Eleev et al. on the synthesis of fluorocontaining substituted amides of pyrazolo[3,4-d]pyrimidines exemplifies the methodologies in generating compounds with potential biological activities. These syntheses contribute to the development of novel compounds for further pharmacological evaluation (Eleev et al., 2015).

Benzamide-Based Pyrazoles with Antiviral Activities

The study by Hebishy et al. presents a novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable anti-avian influenza virus activity. This indicates the potential therapeutic applications of such compounds in antiviral drug development (Hebishy et al., 2020).

Anticancer and Anti-Inflammatory Properties

Research by Rahmouni et al. on pyrazolopyrimidines derivatives demonstrates the potential of such compounds as anticancer and anti-5-lipoxygenase agents, indicating their relevance in cancer therapy and inflammation management (Rahmouni et al., 2016).

Heterocyclic Synthesis and Molecular Docking

The work by Fahim et al. on the synthesis of novel heterocycles, including pyrazolo[5,1-c][1,2,4]triazine derivatives, and their antimicrobial and antiproliferative activities showcases the importance of such compounds in developing new therapeutic agents. Molecular docking studies further provide insights into the mechanisms of action at the molecular level (Fahim et al., 2021).

Propriétés

IUPAC Name |

3,4-difluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3N5O2/c19-11-2-4-12(5-3-11)26-16-13(8-23-26)18(28)25(9-22-16)24-17(27)10-1-6-14(20)15(21)7-10/h1-9H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFJSPOOPSWUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

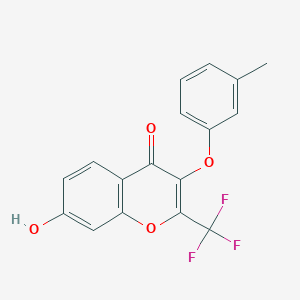

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)

![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)

![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)

![2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2527088.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)